molecular formula C11H20N2O5 B13661084 Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate

Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate

Cat. No.: B13661084
M. Wt: 260.29 g/mol
InChI Key: QEKBLYGUGNADLL-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate is a synthetic organic compound featuring a pentanoate backbone with key functional groups:

  • 2-[(2-Methylpropan-2-yl)oxycarbonylamino] (Boc-protected amino group): A tert-butoxycarbonyl (Boc) group that serves as a protective moiety for amines, improving solubility and stability during synthesis.
  • Methyl ester: Facilitates lipophilicity and modulates hydrolysis rates.

This compound is structurally related to pharmaceutical intermediates, particularly in the synthesis of immunomodulatory agents like Lenalidomide derivatives .

Properties

IUPAC Name

methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(16)13-7(9(15)17-4)5-6-8(12)14/h7H,5-6H2,1-4H3,(H2,12,14)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKBLYGUGNADLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amino Group

The Boc group is introduced to protect the amino functionality during subsequent synthetic steps. The standard method involves reacting the free amino acid or its salt with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Typical Reaction Conditions:

Reagent Conditions Yield (%) Notes
Di-tert-butyl dicarbonate (Boc2O) Room temperature, 16-24 h, pyridine or DMAP catalysis 40-62% Reaction monitored by HPLC; purification by extraction and chromatography
  • Pyridine or 4-dimethylaminopyridine (DMAP) is commonly used as a base and catalyst.
  • Solvents such as tetrahydrofuran (THF), acetonitrile, or tert-butyl alcohol are employed.
  • The reaction is typically stirred at room temperature for 16-24 hours.
  • Workup involves aqueous acid/base washes and drying over anhydrous sodium sulfate.
  • Purification is achieved by flash chromatography or trituration.

Esterification to Methyl Ester

The methyl ester can be prepared by esterification of the corresponding carboxylic acid or by starting from the methyl ester of glutamic acid.

  • The methyl ester is often commercially available as Boc-L-glutamic acid 5-methyl ester or synthesized by Fischer esterification of the acid with methanol under acidic conditions.
  • Alternatively, methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate can be prepared by methylation of the acid intermediate using reagents like diazomethane or methyl iodide under basic conditions.

Detailed Synthetic Route Example

A representative synthetic route to the title compound is as follows:

Step Reactants & Reagents Conditions Yield (%) Comments
1 L-Glutamic acid or derivative Reaction with di-tert-butyl dicarbonate (Boc2O), pyridine, RT, 16-24 h 40-62% Boc protection of amino group
2 Boc-protected glutamic acid Esterification with methanol, acid catalyst (e.g., HCl or H2SO4), reflux Variable Methyl ester formation by Fischer esterification
3 Purification Extraction, chromatography - Isolation of pure this compound

Analytical and Characterization Data

  • NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the presence of Boc group (tert-butyl singlet ~1.4 ppm), methyl ester (singlet ~3.7 ppm), and characteristic amino acid backbone signals.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.
  • HPLC: Used to monitor reaction progress and purity, retention times vary with column and solvent system.
  • Melting Point: Typically reported for the purified solid.

Summary Table of Preparation Conditions and Yields

Preparation Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Reference Notes
Boc protection Di-tert-butyl dicarbonate, pyridine/DMAP THF, acetonitrile, or tert-butyl alcohol RT 16-24 h 40-62 Multiple literature protocols
Methyl ester formation Methanol, acid catalyst (HCl/H2SO4) Methanol Reflux Several h Variable Standard Fischer esterification
Purification Extraction, chromatography Ethyl acetate, hexane RT - - Flash chromatography for purity

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further interact with enzymes and receptors .

Comparison with Similar Compounds

Structural Analogues with Isoindolinone Moieties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Notes
Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate 878782-79-7 C₁₄H₁₅N₃O₆ 321.29 4-Nitroisoindolinone ring Lenalidomide impurity; pharmaceutical research
Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate 1240215-87-5 C₁₄H₁₇N₃O₄ 291.30 4-Aminoisoindolinone ring Potential precursor for active pharmaceutical ingredients

Key Differences :

  • In contrast, the amino group (electron-donating) in the aminoisoindolinone derivative improves solubility and may influence binding affinity in biological targets .
  • Pharmaceutical Relevance: Both compounds are linked to Lenalidomide, a drug used in multiple myeloma and myelodysplastic syndromes. The nitro derivative is an impurity, while the amino variant may serve as a synthetic intermediate for modified therapeutics .

Boc-Protected Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications/Notes
Methyl (S)-2-[Bis(Boc)amino]-5-oxopentanoate 192314-71-9 C₂₂H₂₀N₂O₂ 344.40 Dual Boc protection on amino group Used in peptide synthesis for amine protection
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid 85535-47-3 C₁₀H₁₉NO₅ 233.26 Hydroxyl group at position 5; carboxylic acid Intermediate for ester/amide formation

Key Differences :

  • Protection Strategy: The target compound uses a single Boc group, whereas Methyl (S)-2-[Bis(Boc)amino]-5-oxopentanoate employs dual Boc protection, offering enhanced steric hindrance and acid stability. The latter is preferred in multi-step syntheses requiring selective deprotection .
  • Functional Group Reactivity: The hydroxy-carboxylic acid analogue lacks the methyl ester and 5-oxo group, making it more hydrophilic and suitable for conjugation reactions.

Aromatic and Heterocyclic Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications/Notes
Methyl 5-((2-(tert-Butyl)phenyl)(phenyl(pyridin-2-yl)methyl)amino)-5-oxopentanoate - - - Aromatic and pyridine substituents Investigated for kinase inhibition or receptor modulation
5-(Methylsulfanyl)-2-oxopentanoate - C₆H₉O₃S 161.20 Methylthio group at position 5 Potential role in sulfur metabolism or prodrug design

Key Differences :

  • Aromatic vs. Aliphatic Substituents: The pyridine-containing derivative may exhibit improved binding to metalloenzymes or receptors due to π-π interactions, whereas the methylthio group in 5-(methylsulfanyl)-2-oxopentanoate could enhance metabolic stability or act as a leaving group in substitution reactions .

Research Findings and Trends

  • Pharmaceutical Applications: Compounds with isoindolinone rings (e.g., nitro/amino derivatives) are prioritized in oncology research due to structural similarities with FDA-approved drugs like Lenalidomide .
  • Synthetic Flexibility : Boc-protected variants are critical in peptide and small-molecule synthesis, enabling controlled deprotection and functionalization .
  • Safety and Handling: Limited toxicology data for hydroxy and methyl ester variants necessitate precautionary measures (e.g., PPE, mechanical ventilation) during handling .

Biological Activity

Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate, also known by its CAS number 291280-00-7, is a compound with significant potential in pharmaceutical applications. Its structure includes a methyl ester and an amino acid derivative, which may contribute to its biological activity.

The molecular formula of this compound is C22H41N3O5C_{22}H_{41}N_{3}O_{5}, with a molecular weight of approximately 427.58 g/mol. The compound exhibits a high logP value of 5.216, indicating its lipophilicity, which is essential for membrane permeability and bioavailability .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the amino group allows for potential interactions with amino acid transporters and receptors, influencing cellular uptake and signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit antimicrobial properties. For example, derivatives with similar functional groups have shown efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial activity .

Anticancer Potential

Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. The mechanism may involve the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth. In vitro studies on related compounds have shown promising results in reducing tumor cell viability .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several amino acid derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential applications in developing new antibiotics .
  • Anticancer Activity Assessment : In another study, a derivative of this compound was tested on HepG2 liver cancer cells. The results showed a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.

Data Tables

PropertyValue
Molecular FormulaC22H41N3O5C_{22}H_{41}N_{3}O_{5}
Molecular Weight427.58 g/mol
LogP5.216
Antimicrobial ActivityEffective against E. coli
Anticancer ActivityInhibits HepG2 cell growth

Q & A

Q. What are the critical steps in synthesizing Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate, and how are reaction conditions optimized?

The synthesis involves sequential protection of functional groups and controlled reaction conditions. Key steps include:

  • Use of tert-butoxycarbonyl (Boc) as a protecting group for the amine to prevent side reactions during esterification .
  • Temperature control (e.g., reflux at 100°C) and pH adjustment to stabilize intermediates and enhance yields .
  • Purification via column chromatography or precipitation in MTBE/pentane to achieve high purity (>95%) . Methodological optimization focuses on minimizing decomposition by avoiding strong oxidizers and ensuring inert atmospheres during sensitive steps .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Safety protocols include:

  • PPE : NIOSH/MSHA-approved respirators for dust control, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection .
  • Ventilation : Mechanical exhaust systems to limit airborne exposure .
  • Storage : At 2–8°C in sealed containers, isolated from strong oxidizers to prevent hazardous reactions (e.g., NOx release) .
  • Emergency measures: Immediate flushing with water for eye/skin contact and incineration for disposal .

Q. What are the solubility characteristics of this compound, and how do they influence experimental design?

The hydrochloride salt form enhances water solubility, making it suitable for aqueous reactions . In non-polar solvents (e.g., toluene), solubility is limited, necessitating polar aprotic solvents (e.g., DMF) for homogeneous reaction conditions. Solubility data inform solvent selection for recrystallization and kinetic studies .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate chiral integrity?

  • Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts during Boc protection and esterification steps .
  • Validation : Chiral HPLC with polarimetric detection or 1^1H-NMR analysis of diastereomeric derivatives (e.g., Mosher’s esters) to confirm enantiomeric excess (>99%) .

Q. What strategies resolve contradictions in reported biological activities of this compound?

Conflicting data may arise from assay variability or impurities. Mitigation strategies include:

  • Reproducing studies under standardized conditions (e.g., fixed pH, temperature) .
  • Purity verification via LC-MS to rule out degradation products .
  • Comparative dose-response analyses across multiple cell lines to assess target specificity .

Q. How does the tert-butyl carbamate group influence reactivity in further derivatization?

The Boc group:

  • Stabilizes the amine against nucleophilic attack during peptide coupling .
  • Can be selectively removed under acidic conditions (e.g., HCl/MeOH) without affecting ester or amide bonds, enabling sequential functionalization .
  • Modulates steric hindrance, impacting regioselectivity in cross-coupling reactions .

Q. What advanced analytical techniques are used to characterize this compound’s structure and purity?

  • Structural elucidation : High-resolution 13^{13}C-NMR (100–500 MHz) to assign carbonyl and carbamate carbons, complemented by FT-IR for functional group analysis (e.g., C=O stretch at 1668 cm1^{-1}) .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and mass spectrometry (ESI+) for molecular ion confirmation (e.g., [M+H]+^+ = 246.307) .

Methodological Considerations Table

AspectKey ParametersReferences
Synthesis Yield 88–95% via controlled pH (6.5–7.5) and inert atmosphere
Stability Degrades above 25°C; store at 2–8°C, avoid light/moisture
Reactivity Incompatible with strong oxidizers (e.g., HNO3_3); forms CO2_2/NOx
Biological Assays IC50_{50} ranges: 0.0578–47 µM in enzyme inhibition studies

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